molecular formula C11H21ClN2O B1306150 Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride CAS No. 845885-83-8

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride

Cat. No.: B1306150
CAS No.: 845885-83-8
M. Wt: 232.75 g/mol
InChI Key: NXRZREMQKAGMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride typically involves the reaction of piperidine derivatives under specific conditionsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of piperidin-1-yl(piperidin-3-yl)methanone oxide.

    Reduction: Formation of piperidin-1-yl(piperidin-3-yl)methanol.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituent used.

Scientific Research Applications

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets

Properties

IUPAC Name

piperidin-1-yl(piperidin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRZREMQKAGMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383320
Record name piperidino(3-piperidinyl)methanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845885-83-8
Record name piperidino(3-piperidinyl)methanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.